1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Vue d'ensemble

Description

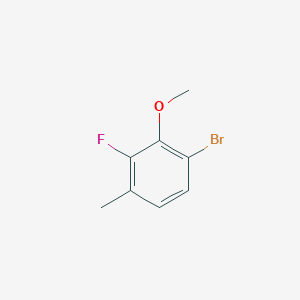

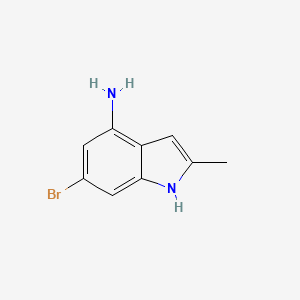

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a chemical compound with the following properties:

- Empirical Formula : C<sub>7</sub>H<sub>6</sub>BrFO

- Molecular Weight : 205.02 g/mol

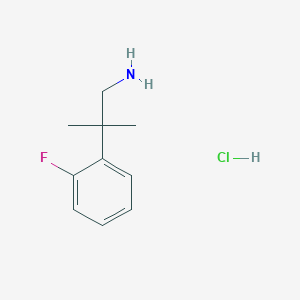

- Structure : The compound consists of a benzene ring substituted with bromine, fluorine, and methoxy groups.

Synthesis Analysis

The synthesis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene involves specific reactions and reagents. Unfortunately, I do not have access to detailed synthetic procedures for this compound. Researchers typically employ organic synthesis techniques to prepare it.

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is crucial for understanding its properties and reactivity. The compound features a substituted benzene ring, where:

- The bromine atom (Br) replaces one hydrogen.

- The fluorine atom (F) replaces another hydrogen.

- The methoxy group (OCH<sub>3</sub>) replaces a third hydrogen.

- The methyl group (CH<sub>3</sub>) is attached to the benzene ring.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene can participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles (e.g., amines, hydroxide ions) to form new compounds.

- Aryl Fluorination : The fluorine atom can undergo further functionalization.

- Ether Cleavage : The methoxy group can be cleaved under specific conditions.

Physical And Chemical Properties Analysis

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene exhibits the following properties:

- Physical State : Solid

- Melting Point : Varies (requires experimental determination)

- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)

- Boiling Point : Varies (requires experimental determination)

Applications De Recherche Scientifique

-

Synthesis of m-Aryloxy Phenols

- Scientific Field : Organic Chemistry

- Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

-

Suzuki-Miyaura Coupling Reaction

- Scientific Field : Organic Chemistry

- Application Summary : 1-Bromo-4-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

- Methods of Application : The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds .

- Results or Outcomes : The outcome of this reaction is the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects).

- Precautionary Measures : Handle with care. Avoid ingestion, inhalation, and skin contact. Dispose of properly.

Orientations Futures

Research on 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene could explore:

- Applications : Investigate its potential in drug synthesis or material science.

- Functionalization : Develop new derivatives with tailored properties.

Please note that this analysis is based on available information, and further research may yield additional insights. For a more detailed review, consult relevant scientific literature12.

Propriétés

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSTUQXJYKRMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)